3-Methoxyisoxazol-5-carboxamid

Übersicht

Beschreibung

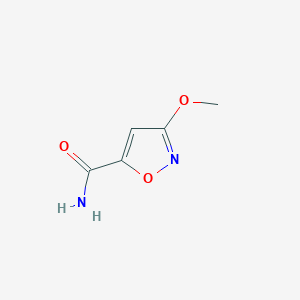

3-Methoxyisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Biological Applications

3-Methoxyisoxazole-5-carboxamide has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism often involves inhibiting bacterial growth through interference with cellular processes.

Anticancer Potential

The compound has shown promise in cancer research, particularly as a potential treatment for androgen receptor-dependent cancers such as prostate cancer. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms that involve modulation of the androgen receptor pathway .

Anti-inflammatory Effects

3-Methoxyisoxazole-5-carboxamide acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By inhibiting COX-2, it reduces the production of prostaglandins, mediators of inflammation .

Anticancer Research

A study highlighted the effectiveness of 3-Methoxyisoxazole-5-carboxamide in reducing tumor growth in animal models of prostate cancer. The compound was administered at varying doses, showing a dose-dependent response where lower doses effectively inhibited tumor growth without significant side effects .

Antimicrobial Testing

In vitro tests against various bacterial strains demonstrated that 3-Methoxyisoxazole-5-carboxamide had significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's structure allows it to penetrate bacterial membranes effectively .

Wirkmechanismus

Target of Action

These compounds bind to various biological targets based on their chemical diversity .

Mode of Action

For instance, some isoxazole derivatives inhibit the COX enzyme, leading to a decrease in prostaglandin production .

Biochemical Pathways

Isoxazole derivatives are known to have broad-spectrum pharmacological activities . They are part of many biodynamic agents due to the presence of an azole with an oxygen atom next to the nitrogen .

Pharmacokinetics

The molecular weight of 3-methoxyisoxazole-5-carboxamide is 14211 g/mol , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Some isoxazole derivatives have shown potent antioxidant and antibacterial activities .

Biochemische Analyse

Biochemical Properties

3-Methoxyisoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity, and thereby modulating the biochemical pathways associated with inflammation.

Cellular Effects

3-Methoxyisoxazole-5-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Additionally, it impacts cellular metabolism by altering the production of metabolites associated with inflammation and pain.

Molecular Mechanism

The molecular mechanism of 3-Methoxyisoxazole-5-carboxamide involves its binding interactions with biomolecules. It acts as an inhibitor of COX-2, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxyisoxazole-5-carboxamide have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on COX-2 activity, leading to sustained anti-inflammatory effects in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-Methoxyisoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

3-Methoxyisoxazole-5-carboxamide is involved in metabolic pathways related to inflammation and pain. It interacts with enzymes such as COX-2, modulating the production of prostaglandins and other inflammatory mediators . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and analgesic properties.

Transport and Distribution

Within cells and tissues, 3-Methoxyisoxazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for target proteins.

Subcellular Localization

The subcellular localization of 3-Methoxyisoxazole-5-carboxamide is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating inflammatory pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-methoxybenzohydroxamic acid with acetic anhydride, followed by cyclization to form the isoxazole ring . Another approach involves the use of nitroacetic esters and aromatic aldehydes to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivatives .

Industrial Production Methods: Industrial production of 3-Methoxyisoxazole-5-carboxamide often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of base-catalyzed condensation reactions and one-pot green synthesis techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxyisoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed

Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds .

Vergleich Mit ähnlichen Verbindungen

- 5-Methylisoxazole-3-carboxylic acid

- 3-Methoxyisoxazole-5-carboxylic acid

- 3,5-Disubstituted isoxazoles

Comparison: 3-Methoxyisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isoxazole derivatives. For instance, the presence of the methoxy group at the 3-position enhances its antimicrobial and anticancer properties. In contrast, other isoxazole derivatives may exhibit different activities based on their substitution patterns .

Biologische Aktivität

3-Methoxyisoxazole-5-carboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its mechanisms of action, biochemical interactions, cellular effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

3-Methoxyisoxazole-5-carboxamide features an isoxazole ring, which contributes to its unique chemical reactivity and biological properties. The presence of the methoxy group enhances its solubility and interaction with biological targets.

Target Interactions

The compound interacts with various enzymes, notably hydrolases and transferases, facilitating its conversion into active metabolites. These interactions often involve hydrogen bonds and hydrophobic interactions that stabilize enzyme-substrate complexes.

Biochemical Pathways

3-Methoxyisoxazole-5-carboxamide has been implicated in modulating key biochemical pathways. It affects signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism.

In Cancer Cells

In vitro studies have shown that 3-methoxyisoxazole-5-carboxamide inhibits cell proliferation in cancer cells by interfering with the cell cycle and inducing apoptosis. This effect is mediated through changes in gene expression related to cell survival and growth.

In Immune Cells

The compound also modulates cytokine production in immune cells, influencing inflammatory responses. This property suggests potential applications in treating autoimmune diseases or conditions characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetics of 3-methoxyisoxazole-5-carboxamide reveal that it is primarily metabolized by liver enzymes, including cytochrome P450 oxidases. This metabolic pathway converts it into more water-soluble metabolites for excretion.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of 3-methoxyisoxazole-5-carboxamide vary with dosage:

- Low Doses : Exhibited therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity.

- High Doses : Induced adverse effects like hepatotoxicity and nephrotoxicity, highlighting the importance of dose regulation in therapeutic applications.

Anti-Tubercular Activity

Research indicates that derivatives of isoxazole compounds, including 3-methoxyisoxazole-5-carboxamide, exhibit significant antitubercular activity. A study involving various derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Cardioprotective Effects

In animal models subjected to doxorubicin-induced cardiotoxicity, pretreatment with 3-methoxyisoxazole-5-carboxamide significantly reduced myocardial injury. Histopathological examinations indicated less degeneration and inflammation compared to control groups, emphasizing its potential as a cardioprotective agent .

Biological Activity Summary Table

Future Directions

Ongoing research aims to explore eco-friendly synthetic strategies for 3-methoxyisoxazole-5-carboxamide derivatives. Future studies will likely focus on optimizing its pharmacological profiles to enhance efficacy while minimizing toxicity.

Eigenschaften

IUPAC Name |

3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTICMJSQEBVATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.